4-Chloro-6,7-bis(2-methoxyethoxy)quinoline is a synthetic compound with the molecular formula C14H17ClN2O4 and a molecular weight of 312.75 g/mol. It is recognized for its role as an inhibitor of Aurora kinase A, a protein involved in cell division, which positions it as a potential therapeutic agent in cancer treatment. The compound is also classified under quinoline derivatives and is associated with various synonyms including PF-508367 and CP-335963 .
The synthesis of 4-Chloro-6,7-bis(2-methoxyethoxy)quinoline involves several steps, primarily focusing on chlorination and condensation reactions. Key methods include:
The reaction conditions typically involve temperature control between 60°C to 120°C for chlorination processes, with reaction times ranging from several hours to overnight depending on the specific method employed . The use of catalysts such as palladium on carbon may be required during hydrogenation steps.
The molecular structure of 4-Chloro-6,7-bis(2-methoxyethoxy)quinoline features a quinoline ring substituted with two methoxyethoxy groups and a chlorine atom at the fourth position. The structural representation can be summarized as follows:
The primary chemical reactions involving 4-Chloro-6,7-bis(2-methoxyethoxy)quinoline include:
The reaction mechanisms typically involve electrophilic aromatic substitution for chlorination and nucleophilic substitution for condensation processes . The presence of electron-donating methoxy groups enhances reactivity towards electrophiles.
The mechanism of action for 4-Chloro-6,7-bis(2-methoxyethoxy)quinoline primarily revolves around its inhibition of Aurora kinase A. This kinase is vital for mitosis; thus, its inhibition can lead to cell cycle arrest in cancer cells. The compound binds to the ATP-binding site of Aurora kinase A, preventing its phosphorylation activity which is essential for cell division .
4-Chloro-6,7-bis(2-methoxyethoxy)quinoline has significant scientific applications, particularly in cancer research as an Aurora kinase inhibitor. Its role in targeting specific pathways involved in tumor growth makes it a candidate for further studies in oncology and pharmacology . Additionally, it serves as an intermediate in the synthesis of other pharmaceutical compounds, notably Erlotinib hydrochloride, which is used in targeted cancer therapies .
CAS No.: 31063-33-9
CAS No.: 35523-89-8
CAS No.: 22158-41-4
CAS No.:
CAS No.: 61607-82-7
CAS No.: 62453-16-1